1,2-diphenyl-N-(2,4,5-trimethoxybenzyl)ethanamine
Overview
Description
1,2-diphenyl-N-(2,4,5-trimethoxybenzyl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of two phenyl groups and a trimethoxybenzyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-diphenyl-N-(2,4,5-trimethoxybenzyl)ethanamine typically involves the following steps:
Formation of the Ethanamine Backbone: The ethanamine backbone can be synthesized through the reduction of a corresponding nitrile or amide using reducing agents such as lithium aluminum hydride (LiAlH4).
Introduction of Phenyl Groups: The phenyl groups can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Attachment of the Trimethoxybenzyl Group: The trimethoxybenzyl group can be attached through a nucleophilic substitution reaction, where the ethanamine reacts with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-diphenyl-N-(2,4,5-trimethoxybenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the trimethoxybenzyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethanamines.
Scientific Research Applications
1,2-diphenyl-N-(2,4,5-trimethoxybenzyl)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can serve as a probe to study the interactions of amines with biological macromolecules, such as proteins and nucleic acids.
Chemical Synthesis: It can be employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1,2-diphenyl-N-(2,4,5-trimethoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxybenzyl group may enhance the compound’s binding affinity to these targets through hydrophobic interactions and hydrogen bonding. The phenyl groups can contribute to the compound’s overall stability and facilitate its penetration through biological membranes.
Comparison with Similar Compounds
Similar Compounds
1,2-diphenylethylamine: Lacks the trimethoxybenzyl group, which may result in different biological activity and chemical reactivity.
N-(2,4,5-trimethoxybenzyl)ethanamine: Lacks the diphenyl groups, which may affect its stability and binding affinity to molecular targets.
1,2-diphenyl-N-(2,4,5-trimethoxyphenyl)ethanamine: Similar structure but with a phenyl group instead of a benzyl group, which may influence its chemical properties and applications.
Uniqueness
1,2-diphenyl-N-(2,4,5-trimethoxybenzyl)ethanamine is unique due to the presence of both diphenyl and trimethoxybenzyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s versatility in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1,2-diphenyl-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-26-22-16-24(28-3)23(27-2)15-20(22)17-25-21(19-12-8-5-9-13-19)14-18-10-6-4-7-11-18/h4-13,15-16,21,25H,14,17H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXKYGUBHYKRLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC(CC2=CC=CC=C2)C3=CC=CC=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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